2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine
Description
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is a fluorinated pyridine derivative characterized by fluorine substituents at positions 2 and 6 and a trifluoromethylsulfanyl (-SCF₃) group at position 2. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their electronic properties, reactivity, and applications in agrochemicals, pharmaceuticals, and materials science. The strong electron-withdrawing nature of the fluorine and -SCF₃ groups significantly influences its chemical behavior, including electrophilic substitution patterns and intermolecular interactions .
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NS/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBVYSZMWWIHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1SC(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange from Dichloropyridine Precursors
The preparation of 2,6-difluoropyridine, a critical intermediate, is extensively described in US4071521A . This patent outlines a catalytic-free process using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled conditions. Key parameters include:
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Temperature Range : 175°C–192°C, with optimal yields at 185°C–188°C.
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Solvent System : DMSO is preferred due to its polar aprotic nature, which facilitates fluoride ion nucleophilicity without requiring high-pressure equipment.
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Impurity Control : HF content in KF must be <0.015 g per 100 g KF to minimize side reactions, while K₂CO₃ and KHCO₃ are restricted to <0.5 g per 100 g KF to avoid rate inhibition.
A representative reaction achieves 95.9% yield of 2,6-difluoropyridine after 15 hours at 186°C, with minimal solvent decomposition (0.44 g by-products per 100 g DMSO).
Table 1: Optimized Conditions for 2,6-Difluoropyridine Synthesis
| Parameter | Optimal Value | Effect on Yield/By-products |
|---|---|---|
| Temperature | 185°C–188°C | Maximizes reaction rate |
| KF Purity (HF content) | <0.015 g/100 g KF | Reduces methylthio by-products |
| Stirring Rate | ≥50 rpm (baffled) | Enhances mass transfer |
| DMSO Water Content | <0.5 g/100 g DMSO | Prevents hydrolysis |
Functionalization at the 3-Position
Challenges in Introducing Trifluoromethylsulfanyl Groups
While the provided patents focus on halogen exchange, introducing a trifluoromethylsulfanyl (-SCF₃) group at the pyridine’s 3-position requires distinct strategies. General organic chemistry principles suggest two plausible pathways:
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Nucleophilic Aromatic Substitution (SₙAr) :
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A pre-functionalized 3-halo-2,6-difluoropyridine could react with trifluoromethylthiolate (CF₃S⁻). However, the electron-withdrawing fluorine substituents meta to the reaction site may deactivate the ring, necessitating elevated temperatures or catalytic activation.
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Directed Ortho-Metalation (DoM) :
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Using a directing group (e.g., -SiMe₃) at the 3-position could enable selective lithiation, followed by quenching with a trifluoromethylsulfenyl chloride (CF₃SCl). Subsequent deprotection would yield the target compound.
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Neither pathway is explicitly documented in the provided sources, highlighting a gap in the available data. Future research should explore these routes while adhering to the impurity-control principles emphasized in US4071521A .
Integrated Synthesis Proposal
Stepwise Route from 2,6-Dichloropyridine
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Fluorination :
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3-Position Functionalization :
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Introduce a leaving group (e.g., -Cl or -OTf) via electrophilic substitution.
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Perform SₙAr with CF₃S⁻ under Cu(I) catalysis, analogous to Ullmann-type couplings.
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| Step | Reagents/Conditions | Expected Challenges |
|---|---|---|
| Leaving Group Installation | Cl₂, FeCl₃ (electrophilic chlorination) | Regioselectivity at 3-position |
| SₙAr with CF₃S⁻ | CF₃SK, DMF, 120°C, 24h | Ring deactivation by fluorine |
Solvent and Impurity Considerations
The use of DMSO, as validated in US4071521A , is critical for high-yield fluorination . However, its thermal stability above 190°C limits its suitability for subsequent high-temperature sulfanylation steps. Alternative solvents like sulfolane or NMP may be explored, though their compatibility with CF₃S⁻ reagents remains untested.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethylsulfanyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Common Reagents and Conditions
Fluorinating Agents: Antimony trifluoride (SbF3), antimony pentachloride (SbCl5)
Catalysts: Palladium catalysts for cross-coupling reactions
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a range of substituted pyridines.
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Industry: Utilized in the production of advanced materials with specific electronic and chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is primarily related to its ability to interact with various molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluoromethylsulfanyl group can also influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Variations and Electronic Effects
(a) 2,6-Difluoro-3-hydroxypyridine
- Structure : Features hydroxyl (-OH) at position 3 instead of -SCF₃.
- Reactivity : The hydroxyl group participates in hydrogen bonding and is susceptible to protection/deprotection strategies (e.g., MOM protection, as described in Scheme 25B of ).
- Applications : Intermediate in synthesizing fused pyridine systems (e.g., furopyridines) via Strecker reactions .
(b) 2,6-Difluoro-3-(methoxymethoxy)pyridine
- Structure : Methoxymethoxy (MOM) group at position 3.
- Synthetic Utility : Used as a protected intermediate to prevent premature reactivity during multi-step syntheses (e.g., formylation and cyclization reactions) .
(c) 2,6-Difluoro-3-(trifluoromethyl)pyridine
- Structure : Trifluoromethyl (-CF₃) at position 3 instead of -SCF₃.
- Properties : Higher thermal stability due to the absence of sulfur but reduced nucleophilic reactivity compared to -SCF₃. Catalog data () lists a molecular weight of 183.08 g/mol (CAS: 58584-98-8), whereas the -SCF₃ analog would have a higher molecular weight (~221.1 g/mol).
(d) 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
Physical and Chemical Properties
Biological Activity
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of compounds, enhancing their bioavailability and efficacy against various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Fluorine Substituents : Two fluorine atoms at the 2 and 6 positions.
- Trifluoromethylsulfanyl Group : A trifluoromethyl group (-CF3) attached to a sulfur atom, enhancing lipophilicity and potential interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorinated groups can enhance binding affinity to enzymes or receptors by:
- Increasing Lipophilicity : This allows better membrane penetration.
- Modulating Enzyme Activity : Fluorination can alter the electronic properties of the compound, affecting enzyme-substrate interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro through mechanisms such as:
- Inducing apoptosis (programmed cell death).
- Inhibiting angiogenesis (formation of new blood vessels that feed tumors).
Case Studies and Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Q & A
Q. What are the established synthetic routes for 2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine?
Synthesis typically involves halogenation and sulfanyl-group introduction. For example:
- Lithium diisopropylamide (LDA)-mediated deprotonation in tetrahydrofuran (THF) at -78°C enables regioselective functionalization of the pyridine ring, as demonstrated in analogous difluoropyridine syntheses .
- Substitution reactions using trifluoromethylsulfanyl sources (e.g., TFS reagents) under controlled conditions, with monitoring via thin-layer chromatography (TLC) to track intermediate formation .
Q. How is this compound characterized, and what analytical techniques are critical?
- Spectroscopic methods : and NMR confirm fluorine and proton environments, while IR spectroscopy identifies sulfur- and fluorine-related functional groups .
- X-ray crystallography resolves stereoelectronic effects, particularly when the compound forms coordination complexes (e.g., iridium-based systems) .
- Elemental analysis and mass spectrometry validate purity and molecular weight .
Q. What are the stability considerations for handling and storage?
Q. How does the compound behave in nucleophilic substitution reactions?
The 3-(trifluoromethylsulfanyl) group acts as a moderate electron-withdrawing moiety, directing electrophiles to the 2- and 6-fluoro positions. For example:
- Suzuki-Miyaura coupling with boronic acids using Pd catalysts yields biaryl derivatives, critical for pharmaceutical intermediates .
- Azidation with sodium azide produces azido analogs for click chemistry applications .
Advanced Research Questions
Q. How can this compound be utilized in designing metal coordination complexes?
- The pyridine nitrogen and fluorine atoms serve as ligands for transition metals . For instance, iridium(III) complexes with this ligand exhibit monoclinic (P21/n) crystal structures , confirmed by single-crystal X-ray diffraction ( Å, Å, Å, ) .
- Such complexes are studied for photophysical properties in OLEDs or catalytic applications .
Q. What computational methods predict its bioactivity?
- Molecular docking simulations assess interactions with biological targets (e.g., enzymes, receptors). The trifluoromethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in drug design .
Q. What is its role in antimicrobial agent development?
- Analogous thieno-pyridine derivatives demonstrate antibacterial/antifungal activity via membrane disruption or enzyme inhibition. Researchers modify the sulfanyl group to optimize biodynamic profiles .
- Structure-activity relationship (SAR) studies correlate substituent electronegativity with microbial target affinity .
Q. How are coupling reactions optimized for scale-up synthesis?
Q. What challenges arise in crystallographic studies of derivatives?
Q. How do solvent and temperature affect regioselectivity in synthesis?
- Low temperatures (-78°C) favor kinetic control, preventing undesired polysubstitution .
- Polar aprotic solvents (THF, DMF) stabilize intermediates and enhance solubility of fluorinated precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
